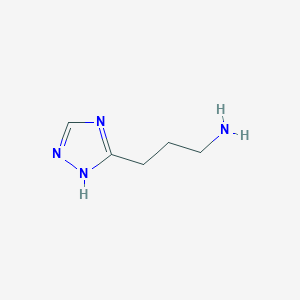

3-(4H-1,2,4-triazol-3-yl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c6-3-1-2-5-7-4-8-9-5/h4H,1-3,6H2,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQWLORBOSWDGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4h 1,2,4 Triazol 3 Yl Propan 1 Amine and Analogs

Classical Synthetic Approaches for Triazole-Propylamine Derivatives

Traditional methods for synthesizing triazole-propylamine derivatives often involve multi-step sequences and specific reaction conditions. These established routes provide a reliable foundation for accessing these compounds.

Multi-Step Synthesis from Defined Precursors

The classical synthesis of 1,2,4-triazole (B32235) derivatives typically involves the cyclization of intermediates derived from precursors like hydrazides, amidrazones, or thiosemicarbazides. nih.govnih.govorganic-chemistry.orgmdpi.comnih.gov For instance, a common strategy begins with the reaction of a carboxylic acid derivative with hydrazine (B178648) to form a hydrazide. This intermediate can then be reacted with a source of carbon and nitrogen, such as an isothiocyanate or formamide (B127407), to construct the triazole ring. nih.govnih.gov

One general approach involves the preparation of 3-amino-1,2,4-triazoles from a substituted hydrazinecarboximidamide intermediate. nih.gov This key intermediate can be synthesized through two convergent routes, starting from either a thiourea (B124793) or a hydrazinecarbothioamide, allowing for variation in the substituents on the triazole ring and the amino group. nih.gov Another classical method involves the reaction of acylhydrazines with carbon disulfide in the presence of a base, followed by treatment with hydrazine monohydrate to yield substituted 1,2,4-triazoles. mdpi.com

The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved through the oxidative cyclization of amidrazones with aldehydes. organic-chemistry.org Similarly, the reaction of secondary amides with hydrazides, activated by triflic anhydride (B1165640), can lead to the formation of the triazole ring. organic-chemistry.org

The following table summarizes some classical approaches to 1,2,4-triazole synthesis:

| Starting Materials | Key Intermediates | Product Type | Reference |

| Thiourea/Hydrazinecarbothioamide | Hydrazinecarboximidamide | 3-Amino-1,2,4-triazoles | nih.gov |

| Acylhydrazines, Carbon Disulfide, Hydrazine | Dithiocarbazate derivative | Substituted 1,2,4-triazoles | mdpi.com |

| Amidrazones, Aldehydes | - | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| Secondary Amides, Hydrazides | - | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

Reaction Conditions and Solvent Systems in Traditional Syntheses

Traditional synthetic methods for triazoles often require specific solvent systems and reaction conditions to achieve good yields. Solvents like dimethylformamide (DMF), ethanol, and acetonitrile (B52724) are commonly employed. nih.govmdpi.comfrontiersin.orgnih.gov For example, the synthesis of 1,5-disubstituted-1,2,3-triazoles has been achieved in good yields using a copper(II) trifluoromethanesulfonate (B1224126) catalyst in a DMF/ascorbic acid solvent system at elevated temperatures. frontiersin.orgnih.gov In some cases, solvent-free conditions using a catalyst like HClO4-SiO2 have been reported for the synthesis of 1,2,4-triazole derivatives at 80°C. frontiersin.org

The choice of base is also crucial in many classical syntheses. Bases such as potassium hydroxide (B78521), sodium hydroxide, and various carbonates are frequently used to facilitate cyclization and other reaction steps. nih.govmdpi.comacs.org For instance, the synthesis of 5-phenyl-1,2,4-triazole-3-thione involves heating benzoylthiosemicarbazide in a 20% sodium hydroxide solution. nih.gov The reaction temperature and duration are also critical parameters, with many classical syntheses requiring prolonged heating under reflux. scielo.org.za

Modern and Advanced Synthetic Strategies

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and rapid methods for synthesizing triazole derivatives. These modern strategies often utilize alternative energy sources and adhere to the principles of green chemistry.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction times and often improving yields compared to conventional heating methods. scielo.org.zasciforum.netrsc.orgpnrjournal.com The synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been successfully achieved using microwave assistance from succinimides and aminoguanidine (B1677879) hydrochloride. sciforum.net This method offers a complementary approach to traditional syntheses, particularly for reactions involving less nucleophilic aromatic amines. sciforum.net

Studies have shown that microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. For example, the synthesis of certain 1,2,4-triazole derivatives that required 27 hours under conventional heating was completed in just 30 minutes with microwave irradiation. rsc.org Similarly, another reaction that took 24 hours at 80°C to give a 52% yield was completed in 10 minutes under microwave irradiation with a 79% yield. rsc.org

The following table compares conventional and microwave-assisted synthesis for some triazole derivatives:

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of N-substituted propenamide derivatives | Several hours | 33–90 seconds (82% yield) | rsc.org |

| Synthesis of piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes (96% yield) | rsc.org |

| Synthesis of coumarin-tethered 1,2,3-triazole hybrids | 24 hours (52% yield) | 10 minutes (79% yield) | rsc.org |

| Synthesis of 3,5-disubstituted-1,2,4-triazole derivatives | 72 hours (hydrothermal) | 1.5 hours (85% yield) | rsc.org |

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis is another advanced technique that utilizes acoustic cavitation to enhance chemical reactivity. mdpi.comnih.govnih.gov This method has been successfully applied to the synthesis of 1,2,4-triazole derivatives, leading to higher yields and shorter reaction times compared to conventional methods. mdpi.comnih.gov

For example, the ultrasound-assisted synthesis of a series of N-substituted 1,2,4-triazole-2-thiol derivatives resulted in good to excellent yields (75–89%) within a short period (40–80 minutes) at a relatively low temperature (45–55 °C). mdpi.com In contrast, the conventional method for the same compounds gave lower to moderate yields (60–75%) and required a much longer reaction time (16–26 hours). mdpi.com Similarly, the synthesis of 1,4-disubstituted 1,2,3-triazoles was achieved in high yields (84-96%) under ultrasonic conditions. nih.gov

Green Chemistry Principles in the Synthesis of Triazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of triazole derivatives to minimize environmental impact. nih.govconsensus.appresearchgate.netrsc.org This includes the use of environmentally benign solvents, catalysts, and energy sources. consensus.apprsc.org

Water is a prime example of a green solvent that has been successfully used in triazole synthesis. consensus.appresearchgate.net For instance, a one-pot synthesis of 3(5)-substituted 1,2,4-triazol-5(3)-amines was developed in aqueous media under mild conditions, with products easily isolated in high yields (83–95%). researchgate.net Deep eutectic solvents (DES), which are biodegradable and have low toxicity, are also emerging as green alternatives. consensus.appresearchgate.net A novel copper(II)-acidic deep eutectic solvent has been used for the synthesis of 1,4-disubstituted 1,2,3-triazoles with high yields and reusability of the solvent system. consensus.app

The use of green catalysts, such as copper nanoparticles, further enhances the sustainability of these synthetic methods. consensus.app These modern approaches not only offer environmental benefits but also often lead to improved reaction efficiency and atom economy.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency and high regioselectivity. However, it is critical to note that the classic CuAAC reaction, first reported independently by the groups of Meldal and Sharpless, specifically produces 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction joins organic azides and terminal alkynes, a process that, without a copper catalyst, would require high temperatures and yield a mixture of 1,4 and 1,5-regioisomers. nih.gov

While the CuAAC is the definitive method for synthesizing 1,2,3-triazoles, the synthesis of the 1,2,4-triazole core found in 3-(4H-1,2,4-triazol-3-yl)propan-1-amine requires different strategies. frontiersin.org Nevertheless, copper catalysis remains relevant in alternative synthetic pathways leading to 1,2,4-triazoles. For instance, Cu(II) has been shown to catalyze the construction of 4,5-disubstituted 1,2,4-triazoles from arylidenearylthiosemicarbazides, which involves an oxidative cyclization and subsequent desulfurization. organic-chemistry.org

Recent research has also explored various copper catalysts to enhance the efficiency of triazole synthesis. Functionalized N-heterocyclic carbene (NHC)-based polynuclear copper complexes have demonstrated high activity, affording 1,4-disubstituted 1,2,3-triazoles in minutes with very low catalyst loading under solvent-free conditions. acs.org

Table 1: Overview of Copper-Catalyzed Reactions in Triazole Synthesis

| Reaction Type | Triazole Isomer Formed | Key Reactants | Catalyst System Example | Key Findings & Citations |

|---|---|---|---|---|

| Classic CuAAC | 1,2,3-Triazole | Terminal Alkynes, Organic Azides | Cu(I) generated in situ | Highly regioselective for the 1,4-isomer; reaction proceeds at room temperature in excellent yields. nih.gov |

| In Situ Hydrazoic Acid CuAAC | 4-Monosubstituted-1,2,3-Triazole | Terminal Alkynes, Sodium Azide (forms HN₃ in situ) | CuI/TBTA with a mild organic acid | Allows for the synthesis of 4-substituted-1H-1,2,3-triazoles with diverse functional group tolerance. acs.orgnih.gov |

| Oxidative Cyclization | 1,2,4-Triazole | Arylidenearylthiosemicarbazides | Cu(II) | Catalyzes the construction of 4,5-disubstituted 1,2,4-triazoles, followed by desulfurization to yield the triazole. organic-chemistry.org |

| NHC-Based Catalysis (CuAAC) | 1,2,3-Triazole | Benzyl Azide, Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Quantitative conversion achieved in minutes with catalyst loadings as low as 25-50 ppm. acs.org |

Synthesis of Key Intermediates and Precursors for the Compound

The synthesis of this compound relies on the availability of key precursors that form the propyl-amine side chain and the heterocyclic triazole ring. Research into analogous structures provides a blueprint for the synthesis of these essential intermediates.

Two complementary pathways have been developed for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which share a similar structural backbone. rsc.orgnih.gov These methods utilize common starting materials: succinic anhydride, aminoguanidine hydrochloride, and various amines. The specific synthetic route chosen depends on the nucleophilicity of the amine used. rsc.org

Pathway A: This route begins with the preparation of N-guanidinosuccinimide from succinic anhydride and aminoguanidine. This intermediate then reacts with highly nucleophilic amines (e.g., aliphatic amines) under microwave irradiation. The reaction proceeds via a nucleophilic opening of the succinimide (B58015) ring, followed by recyclization to form the 1,2,4-triazole ring. rsc.orgnih.gov

Pathway B: For less nucleophilic amines, such as aromatic amines, an alternative pathway is employed. This involves the initial preparation of N-arylsuccinimides from succinic anhydride and an aromatic amine. This intermediate is then reacted with aminoguanidine hydrochloride, again using microwave irradiation, to yield the final 1,2,4-triazole product. rsc.org

To synthesize the specific target compound, this compound, these methods could be adapted by starting with precursors like glutaronitrile (B146979) or protected versions of 4-aminobutanoic acid instead of succinic anhydride to achieve the desired propyl-amine side chain. Another key precursor for many 1,2,4-triazole syntheses is thiosemicarbazide, which can be cyclized with reagents like formamide. nih.gov

Table 2: Key Precursors and Intermediates for 1,2,4-Triazole Synthesis

| Precursor/Intermediate | Role in Synthesis | Typical Starting Materials | Synthetic Method Example & Citations |

|---|---|---|---|

| N-guanidinosuccinimide | Intermediate for reaction with nucleophilic amines | Succinic anhydride, Aminoguanidine hydrochloride | Used in a microwave-assisted, one-pot reaction with amines to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.orgnih.gov |

| N-Arylsuccinimides | Intermediate for reaction with aminoguanidine | Succinic anhydride, Aromatic amines | Reacts with aminoguanidine hydrochloride under microwave irradiation to form the triazole ring. rsc.org |

| Thiosemicarbazide | Core component for the triazole ring | Commercially available | Reacts with formamide upon heating to form 1,2,4-triazole-3-thione, a versatile intermediate. nih.gov |

| Hydrazinecarboximidamide derivatives | Key intermediate for cyclization | Thioureas or Hydrazinecarbothioamides | Cyclized with a formic acid equivalent to produce 3-amino-1,2,4-triazoles. nih.gov |

Purification and Isolation Techniques for Synthetic Products

The effective purification and isolation of the synthesized triazole compounds are crucial for obtaining a product of high purity. This is particularly important when metal catalysts, such as copper, are used in the synthesis, as residual metal contamination can be a concern. researchgate.net A variety of techniques are employed, often in combination, to purify the final product.

Common purification methods include:

Crystallization/Recrystallization: This is a widely used technique for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the desired compound to crystallize while impurities remain in the solution. Solvents such as ethanol, methanol, acetonitrile, and water are frequently used. nih.govgoogle.com

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for separating the target compound from byproducts and unreacted starting materials based on differences in polarity. researchgate.net

Washing/Extraction: The crude product can be washed with various solvents to remove specific impurities. For instance, washing with pentane (B18724) can remove non-polar impurities. acs.org Liquid-liquid extraction is also common. One approach involves dissolving the crude triazole mixture in a solvent and extracting it with a caustic solution (e.g., NaOH) to form a water-soluble salt of the triazole, leaving organic impurities behind. The triazole is then precipitated by neutralizing the aqueous layer with acid. google.com

Treatment with Chelating Agents: To remove residual copper catalyst, the isolated product can be dissolved in an organic solvent and washed with an aqueous solution of a chelating agent like EDTA. researchgate.net However, the effectiveness of this method can be limited if the copper ion has a high affinity for the triazole product. researchgate.net

Filtration: Simple filtration is used to isolate precipitated solids from the reaction mixture or after crystallization. mdpi.commdpi.com The product is often washed on the filter with a cold solvent to remove residual impurities. mdpi.com

Charcoal Treatment: The triazole salt solution may be heated with activated charcoal (e.g., Norite A) to adsorb colored impurities before filtration and precipitation of the final product. google.com

Table 3: Summary of Purification Techniques for Triazole Compounds

| Technique | Description | Target Impurity/Purpose | Example Application & Citations |

|---|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool and crystallize. | General purification from soluble impurities. | Products recrystallized from ethanol, water, or acetonitrile. nih.govgoogle.com |

| Column Chromatography | Separation on a stationary phase (e.g., silica gel) with a mobile phase. | Separation of compounds with different polarities. | Purification of triazoles on a silica gel pad. nih.govresearchgate.net |

| Aqueous EDTA Wash | Washing an organic solution of the product with an aqueous EDTA solution. | Removal of residual copper catalyst. | Suggested for purifying products from CuAAC reactions, though with variable success. researchgate.net |

| Caustic Extraction & Neutralization | Forming a water-soluble salt with a base, separating layers, and re-precipitating with acid. | Separation from non-acidic organic impurities. | Product extracted with a caustic solution, then precipitated with acid to a specific pH. google.com |

| Charcoal Treatment | Heating the product solution with activated charcoal. | Removal of colored impurities. | A triazole salt solution is heated with Norite A, filtered, and then the product is precipitated. google.com |

| Azeotropic Distillation | Removing water from a system to drive the formation of an anhydrous salt slurry. | Purification via salt formation and separation. | Used to produce an anhydrous slurry of a triazole salt in an alcohol for purification. google.com |

Advanced Spectroscopic and Structural Elucidation Studies of the Compound and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 3-(4H-1,2,4-triazol-3-yl)propan-1-amine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC)

One-dimensional (1D) NMR provides the initial framework for the structure. The ¹H NMR spectrum indicates the number of distinct proton environments and their neighboring relationships through chemical shifts (δ) and spin-spin coupling. The ¹³C NMR spectrum complements this by identifying the number of unique carbon atoms.

For this compound, the expected signals in the ¹H and ¹³C NMR spectra are detailed below. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring and the electron-donating character of the amine group.

Representative ¹H and ¹³C NMR Data Note: This table presents plausible chemical shifts based on data from analogous structures. Actual experimental values may vary.

| Atom Position (see figure) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling |

|---|---|---|---|

| Triazole Ring | |||

| C3 | - | ~158-162 | - |

| C5 | ~8.0-8.5 | ~148-153 | s |

| N4-H | ~11.0-13.0 | - | br s |

| Propylamine Chain | |||

| Cα-H₂ | ~2.8-3.0 | ~25-28 | t |

| Cβ-H₂ | ~1.9-2.1 | ~28-32 | p |

| Cγ-H₂ | ~2.9-3.1 | ~38-42 | t |

| N-H₂ | ~2.5-3.5 (variable) | - | br s |

Two-dimensional (2D) NMR experiments are crucial for confirming the atomic connections.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, confirming the C-H bonds of the propyl chain and the C5-H of the triazole ring. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings. columbia.edu This is vital for unambiguously connecting the propyl chain to the triazole ring. Key HMBC correlations would be observed between the Cα protons and the C3 carbon of the triazole ring, and between the C5 proton and the C3 carbon, definitively establishing the 3-substituted pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and deduce structural information from fragmentation patterns. High-resolution mass spectrometry (HRMS) can verify the elemental composition, C₅H₁₀N₄, by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺.

The fragmentation of this compound under electrospray ionization (ESI) would likely proceed through characteristic pathways. The most common fragmentation involves the loss of neutral molecules. researchgate.net A key fragmentation for aminotriazole derivatives is often the cleavage of the bond between the alkyl chain and the heterocyclic ring. nih.gov

Plausible Mass Spectrometry Fragmentation Data Note: This table is based on fragmentation patterns of similar aminotriazole structures. massbank.eu

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 127.10 | [M+H]⁺ | Molecular Ion |

| 110.08 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the primary amine |

| 84.06 | [C₃H₆N₃]⁺ | Cleavage of the propyl chain at the β-γ bond |

| 69.05 | [C₂H₃N₃]⁺ | Triazole ring fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule. Infrared (IR) and Raman techniques are complementary and provide a molecular fingerprint. nih.gov

The IR spectrum of this compound would be dominated by absorptions from N-H and C-H stretching. The triazole ring itself has characteristic ring vibration modes. researchgate.net Tautomeric forms, such as the thione-thiol equilibrium in mercapto-triazoles, can be distinguished by specific IR bands, like C=S and S-H stretching. ijsr.net For the target compound, the key is identifying the amine and triazole N-H stretches.

Characteristic Vibrational Spectroscopy Data Note: Wavenumbers are approximate and based on characteristic frequencies for functional groups found in similar triazole derivatives. ijsr.netmdpi.com

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3400-3200 | Medium-Broad | Amine N-H | Symmetric & Asymmetric Stretch |

| 3150-3000 | Broad | Triazole N-H | Stretch |

| 2950-2850 | Medium | Alkyl C-H | Symmetric & Asymmetric Stretch |

| 1650-1580 | Strong | Amine N-H | Scissoring (Bending) |

| 1570-1550 | Medium | Triazole C=N/N=N | Ring Stretch |

| 1450-1410 | Medium | Triazole C=N | Ring Stretch |

Raman spectroscopy would be particularly useful for observing the more symmetric vibrations, such as the C-C backbone of the propyl chain and certain symmetric ring modes of the triazole, which may be weak in the IR spectrum.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides the most definitive structural information by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules.

Conformational Analysis in the Solid State

In the solid state, the flexible propanamine side chain will adopt a specific, low-energy conformation relative to the planar triazole ring. X-ray analysis would determine the precise torsion angles along the C-C and C-N bonds of the side chain. This conformation is influenced by the packing forces and intramolecular interactions within the crystal. In related structures, the planarity of the triazole ring is a consistent feature. rsc.org

Supramolecular Interactions and Crystal Engineering

The crystal packing of this compound is dictated by a network of non-covalent interactions, with hydrogen bonding being paramount. The molecule possesses multiple hydrogen bond donors (the amine -NH₂ and triazole N-H) and acceptors (the 'pyridine-like' nitrogen atoms of the triazole ring). This functionality allows for the formation of robust supramolecular architectures. nih.gov

Studies on analogous amino-triazoles show that molecules often link into dimers, chains, or layers through N-H···N hydrogen bonds. researchgate.netresearchgate.net The primary amine can form hydrogen bonds with nitrogen atoms of adjacent triazole rings, while the triazole's own N-H group can bond with another triazole or an amine group, leading to complex three-dimensional networks. researchgate.netnih.gov

Typical Hydrogen Bond Parameters in Triazole Crystal Structures Note: This table presents typical geometric values for hydrogen bonds observed in the crystal structures of related amino-triazole compounds.

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | Resulting Motif |

|---|---|---|---|---|

| Amine N-H | Triazole N | 2.8 - 3.2 | 160 - 175 | Chain / Layer Formation |

| Triazole N-H | Triazole N | 2.7 - 3.0 | 165 - 180 | Dimer / Chain Formation |

The study of these interactions is fundamental to crystal engineering, as controlling this supramolecular assembly can influence the material's physical properties, such as stability and solubility.

Tautomerism Studies in 1,2,4-Triazole (B32235) Systems

The phenomenon of tautomerism is a significant characteristic of the 1,2,4-triazole ring system, influencing the chemical reactivity, biological activity, and physical properties of its derivatives. Prototropic tautomerism, involving the migration of a proton, is particularly common in C-substituted 1,2,4-triazoles like this compound. Depending on the position of the mobile hydrogen atom, these compounds can exist in three potential tautomeric forms: the 1H-, 2H-, and 4H-tautomers. The equilibrium between these forms is subtle and can be affected by various factors including the nature of substituents, the solvent, temperature, and concentration. rsc.orgdaneshyari.commdpi.comresearchgate.net

For 3-substituted and 3,5-disubstituted 1,2,4-triazoles, the most prevalent tautomers are the 1H- and 4H-forms. researchgate.netijsr.net Theoretical and experimental studies have consistently shown that for the unsubstituted 1,2,4-triazole, the 1H-tautomer is more stable than the 4H-tautomer. ijsr.net However, the presence of substituents can significantly alter this preference.

Comprehensive studies combining spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography with theoretical calculations have been instrumental in elucidating the tautomeric preferences of substituted 1,2,4-triazoles.

A pivotal study on compounds structurally related to the subject of this article, specifically N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, explored the annular prototropic tautomerism in detail. rsc.orgrsc.org This research identified three theoretically possible annular tautomers: the 5-amino-1H-1,2,4-triazole, the 3-amino-1H-1,2,4-triazole, and the 5-amino-4H-1,2,4-triazole. rsc.org Through meticulous NMR spectroscopic analysis and confirmation by X-ray crystallography, it was determined that in the solid state, the hydrogen atom is located on the N1 atom of the 5-amino tautomer. rsc.org In solution, the tautomeric equilibrium was also investigated, providing insights into the dynamic nature of these systems. rsc.org

Another significant investigation focused on the synthesis of 3(5)-amino-5(3)-(het)aryl-1,2,4-triazoles and their tautomeric behavior. daneshyari.com This research employed both NMR spectroscopy and X-ray crystallography to study the effects of substitution, temperature, solvents, and concentration. A key finding was that these triazoles predominantly exist in the 1H-form, with the 4H-form not being observed in either the solid state or in solution. daneshyari.com Generally, the 5-amino-1,2,4-triazole tautomer was found to be electronically favored in the tautomeric equilibrium, although some exceptions were noted. daneshyari.com

A review of the chemistry of 1,2,4-triazoles corroborates these findings, stating that for 3-amino-1,2,4-triazole, three tautomers are possible: 3-amino-1H-1,2,4-triazole, 3-amino-2H-1,2,4-triazole, and 3-amino-4H-1,2,4-triazole. ijsr.net Citing physical and theoretical studies, the review indicates the stability order to be 3-amino-1H > 3-amino-2H > 3-amino-4H. ijsr.net

The influence of the substituent's position is a critical determinant of tautomeric preference. For instance, in methoxy-substituted 2-(3-aryl-1,2,4-triazole-5-yl)anilines, the orientation of the methoxy (B1213986) group has a remarkable impact. nih.gov An ortho-methoxy group favors a specific tautomer due to the formation of an intramolecular hydrogen bond, whereas for meta- and para-derivatives, the degree of conjugation plays the decisive role in determining the tautomeric equilibrium. nih.gov

The following interactive data tables summarize the key findings from spectroscopic and structural studies on the tautomerism of relevant 1,2,4-triazole derivatives.

Tautomeric Forms of Substituted 1,2,4-Triazoles

| Compound Type | Observed Tautomers | Predominant Form (if determined) | Methods of Analysis | Reference |

|---|---|---|---|---|

| N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | 5-amino-1H, 3-amino-1H, 5-amino-4H | 5-amino-1H-form in solid state | NMR Spectroscopy, X-ray Crystallography | rsc.org |

| 3(5)-amino-5(3)-(het)aryl-1,2,4-triazoles | 1H-forms | 5-amino-1,2,4-triazoles generally favored | NMR Spectroscopy, X-ray Crystallography | daneshyari.com |

| 3-Amino-1,2,4-triazole | 3-amino-1H, 3-amino-2H, 3-amino-4H | 3-amino-1H-form | Physical and Theoretical Studies | ijsr.net |

| Unsubstituted 1,2,4-triazole | 1H- and 4H-forms | 1H-tautomer | Theoretical Studies | ijsr.net |

Spectroscopic Data for Tautomer Identification in 1,2,4-Triazoles

| Spectroscopic Technique | Key Observables for Tautomer Discrimination | Example Application | Reference |

|---|---|---|---|

| 1H & 13C NMR | Chemical shifts of ring protons and carbons are sensitive to the position of the tautomeric proton. | Distinguishing between 1H, 2H, and 4H tautomers in amino-substituted 1,2,4-triazoles. | rsc.orgdaneshyari.com |

| X-ray Crystallography | Directly determines the position of the hydrogen atom on the triazole ring in the solid state. | Confirmed the 5-amino-1H-form for N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. | rsc.org |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H and C=N stretching vibrations can differ between tautomers. | General characterization of triazole compounds. | ijsr.net |

| UV-Vis Spectroscopy | The position of maximum absorption (λmax) can be influenced by the chromophoric system, which changes with tautomerism. | Simulation of UV/vis spectra for the most stable forms and comparison with experimental data. | nih.gov |

Computational Chemistry and Theoretical Investigations of 3 4h 1,2,4 Triazol 3 Yl Propan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. epstem.net It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies. researchgate.net For 3-(4H-1,2,4-triazol-3-yl)propan-1-amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can provide a detailed picture of its electronic behavior and potential for chemical reactions. researchgate.net

Molecular orbital analysis is fundamental to understanding a compound's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govdntb.gov.ua

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the triazole ring and the primary amine, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly those of the amine and N-H groups, marking them as sites for nucleophilic attack. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.90 | ELUMO - EHOMO; indicates molecular stability and chemical reactivity. nih.govdntb.gov.ua |

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation. epstem.net

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. epstem.net For this compound, characteristic peaks for N-H stretching in the triazole ring and the amine group, C-H stretching of the propane (B168953) chain, and C=N stretching within the ring would be calculated. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can accurately predict ¹H and ¹³C NMR chemical shifts. ufv.br These theoretical values serve as a powerful aid in the assignment of experimental spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, predicting the maximum absorption wavelengths (λmax) that correspond to electronic transitions, typically from the HOMO to the LUMO. researchgate.net

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| IR | ν(N-H stretch, amine) | 3450 cm⁻¹ | 3445 cm⁻¹ |

| IR | ν(C=N stretch, triazole) | 1610 cm⁻¹ | 1615 cm⁻¹ |

| ¹H NMR | δ(CH₂, adjacent to NH₂) | 2.9 ppm | 2.8 ppm |

| ¹³C NMR | δ(C in triazole ring) | 155.0 ppm | 154.5 ppm |

| UV-Vis | λmax | 215 nm | 212 nm |

Molecular Dynamics Simulations for Conformational Landscapes

The flexible propanamine side chain of this compound allows it to adopt numerous conformations in space. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By simulating the molecule's dynamics, it is possible to explore its conformational landscape and identify the most stable, low-energy conformers. nih.gov Such simulations typically involve placing the molecule in a simulated environment (e.g., a box of water molecules) and applying a force field to calculate the forces between atoms and their resulting motion. Analysis of the simulation trajectory can reveal key structural information, such as stable dihedral angles and intramolecular hydrogen bonding patterns.

Table 3: Typical Parameters for an MD Simulation of this compound

| Parameter | Value/Type | Purpose |

| Force Field | AMBER, CHARMM | Defines the potential energy function of the system. |

| Solvent Model | TIP3P Water | Simulates an aqueous environment. |

| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling of conformational space. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

Quantum Chemical Characterization of Reactivity Descriptors

From the DFT-calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of this compound. researchgate.netrsc.org These descriptors provide a quantitative basis for concepts like electronegativity and chemical hardness.

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

Table 4: Hypothetical Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.90 | Indicates the tendency of electrons to escape. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.95 | A higher value suggests greater stability. rsc.org |

| Global Softness (S) | 1 / (2η) | 0.17 | A lower value suggests less reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | 2.58 | Measures the electrophilic character of the molecule. |

In Silico Modeling of Reaction Mechanisms

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of pathways that may be difficult to probe experimentally. researchgate.net For this compound, in silico modeling could be used to investigate its synthesis, for instance, through the cyclization of a precursor molecule. rsc.orgnih.gov By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a complete energy profile for the reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility.

For example, a plausible synthesis might involve the reaction of 4-aminobutanoic acid derivatives with aminoguanidine (B1677879). rsc.org DFT calculations could map out the reaction pathway, identifying the key bond-forming and bond-breaking steps and the associated energy barriers.

Table 5: Hypothetical Energy Profile for a Key Step in Triazole Ring Formation

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials for the cyclization step. |

| Transition State 1 (TS1) | +25.5 | The energy barrier for the initial ring-closing step. |

| Intermediate | -5.2 | A stable species formed after the initial cyclization. |

| Transition State 2 (TS2) | +15.8 | The energy barrier for the subsequent dehydration step. |

| Product | -20.1 | The final 1,2,4-triazole (B32235) ring structure. |

Structure-Property Relationship Studies (excluding biological activity/efficacy)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. mdpi.comvulcanchem.com Using a wide range of computationally derived descriptors (electronic, steric, topological, etc.), it is possible to predict properties like boiling point, solubility, and polarity without the need for experimental measurement. For this compound, a QSPR model could be developed by analyzing a series of related triazole compounds. This model could then be used to predict the properties of novel, yet-to-be-synthesized derivatives, guiding further research.

Table 6: Example of a Hypothetical QSPR Model for Predicting Water Solubility (LogS)

| Descriptor | Coefficient | Description |

| Molecular Weight | -0.015 | As size increases, solubility tends to decrease. |

| Polar Surface Area (PSA) | +0.025 | A larger polar surface area increases interaction with water, enhancing solubility. |

| LogP (Octanol-Water Partition Coefficient) | -0.850 | A measure of lipophilicity; higher values correlate with lower water solubility. |

| Number of H-bond Donors | +0.500 | More hydrogen bond donors improve interaction with water. |

Chemical Reactivity and Derivatization Studies of 3 4h 1,2,4 Triazol 3 Yl Propan 1 Amine

Reactions at the Propan-1-amine Moiety (e.g., nucleophilic substitutions, condensation)

The primary amine function of the propan-1-amine moiety is a potent nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity is central to its utility in derivatization and the construction of larger molecular frameworks.

Formation of Amides, Imines, and Schiff Bases

The primary amine of 3-(4H-1,2,4-triazol-3-yl)propan-1-amine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. nih.govdergipark.org.tr These reactions are typically carried out by refluxing equimolar amounts of the aminotriazole and the carbonyl compound in a suitable solvent like methanol. nih.gov The formation of the azomethine (HC=N) group is a key transformation, leading to compounds with diverse applications. mwjscience.com For instance, Schiff bases derived from 3-amino-1,2,4-triazole and various aromatic aldehydes have been synthesized, demonstrating the generality of this reaction. nih.govlew.roresearchgate.net

A facile and efficient method for the synthesis of Schiff bases from 3-amino-1,2,4-triazole involves the use of ultrasound irradiation, which can significantly reduce reaction times to a few minutes while providing excellent yields. nih.gov

Table 1: Examples of Schiff Bases Synthesized from Aminotriazoles

| Aldehyde/Ketone Reactant | Resulting Schiff Base | Reference |

|---|---|---|

| Benzaldehyde | 1-Phenyl-N-(4H-1,2,4-triazol-3-yl)methanimine | nih.gov |

| 2,3-Dihydroxybenzaldehyde | 3-(4H-1,2,4-triazol-3-yl)iminomethylbenzene-1,2-diol | nih.gov |

| 2-Hydroxynaphthaldehyde | 3-[(E)-4H-1,2,4-Triazol-3-yliminomethyl]naphthalen-2-ol | nih.gov |

Similarly, the amine group can be acylated to form amides. This is a common reaction in organic synthesis and is crucial for creating peptide-like structures or for introducing specific functional groups. The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been successfully achieved through the reaction of N-guanidinosuccinimide with various amines under microwave irradiation. rsc.org This process involves a nucleophilic opening of the succinimide (B58015) ring followed by recyclization to form the 1,2,4-triazole (B32235) ring, demonstrating a pathway to amide-functionalized triazoles. rsc.org

Functionalization for Linker Applications

The bifunctional nature of this compound, possessing both a nucleophilic amine and a stable heterocyclic ring, makes it an attractive candidate for use as a chemical linker. The propan-1-amine moiety provides a convenient handle for conjugation to other molecules. For instance, a related compound, 3-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine, is noted for its utility in bioconjugation, where the stability of the triazole ring is a key advantage. evitachem.com The amine group can be reacted with activated carboxylic acids, isothiocyanates, or other electrophilic partners on a biomolecule or a solid support to form stable covalent bonds. This allows for the tethering of the triazole moiety, which can then be further functionalized or used to influence the properties of the resulting conjugate.

Reactions Involving the 1,2,4-Triazole Heterocycle

The 1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms, which influences its reactivity. It can undergo substitution reactions, as well as ring-opening and cyclization reactions, providing further avenues for molecular diversification.

Substitutions on the Triazole Ring

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can react with electrophiles, particularly alkylating agents. The alkylation of C-amino-1H-1,2,4-triazoles has been studied, and it is known that quaternization can occur at the N-2 and N-4 positions. acs.org The regioselectivity of these reactions can be influenced by the nature of the electrophile and the reaction conditions. acs.org For example, a method for the selective synthesis of 1,4-disubstituted 3-amino-1,2,4-triazoles has been developed, which involves the quaternization of a 1-substituted 3-acetylamino-1,2,4-triazole followed by deprotection. acs.org

Computational studies have indicated that for 3-amino-1H-1,2,4-triazoles, increasing the hardness of the electrophile favors attack at the N-4 position, while softer electrophiles are more likely to react at the N-2 position or the exocyclic amino group. acs.org The synthesis of various substituted 1,2,4-triazoles has been achieved through methods such as metal-free intermolecular reactions of hydrazones and amines under aerobic oxidative conditions, and copper-catalyzed multicomponent reactions. isres.org

Ring-Opening and Cyclization Reactions

The 1,2,4-triazole ring can participate in cyclocondensation reactions to form fused heterocyclic systems. For example, 3-amino-1,2,4-triazoles can react with α,β-unsaturated ketones and esters to yield 1,2,4-triazolo[1,5-a]pyrimidines. researchgate.netlookchem.com These reactions expand the structural complexity of the molecule by building additional rings onto the triazole core.

Furthermore, 3-amino-1,2,4-triazoles are valuable precursors for the synthesis of fused bicyclic evitachem.comnih.govacs.org-triazoles. acs.org A modular three-step procedure has been developed that combines carboxylic acids with acyl hydrazides to construct these medicinally relevant scaffolds. acs.org This demonstrates the utility of the aminotriazole moiety in facilitating ring closure to form more elaborate heterocyclic systems. The synthesis of fused 1,2,4-triazoles can also be achieved from hydrazones, which are versatile precursors for nitrogen-containing heterocycles. frontiersin.orgnih.gov

Design and Synthesis of Complex Molecular Architectures Utilizing the Compound as a Building Block

The dual reactivity of this compound makes it a versatile building block for the construction of complex molecular architectures, including macrocycles and other bioactive compounds. nih.govnih.gov

The synthesis of macrocycles containing a 1,2,4-triazole unit has been reported. nih.govakjournals.comnih.govthieme-connect.com These structures are of interest in medicinal chemistry and materials science. For example, a rectangular 1,2,4-triazole-based N-heterocyclic carbene macrocycle has been synthesized, which can be further modified post-synthesis. nih.gov Another approach involves the use of copper-catalyzed azide-alkyne cycloaddition (click chemistry) for the efficient synthesis of triazole-containing macrocycles in a continuous-flow system. akjournals.com

The aminotriazole scaffold is a key component in the design of various biologically active molecules. For instance, derivatives of 3-amino-1,2,4-triazole have been explored as potential therapeutic agents. nih.gov The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides highlights how the core structure can be elaborated to create a library of compounds with potential pharmacological activity. rsc.org Furthermore, 3-amino-1,2,4-triazoles serve as precursors for the synthesis of fused heterocycles like 1,2,4-triazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry. researchgate.netlookchem.comacs.org The ability to construct such complex molecules from a relatively simple starting material underscores the importance of this compound and its analogues in synthetic organic chemistry.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Phenyl-N-(4H-1,2,4-triazol-3-yl)methanimine |

| 3-(4H-1,2,4-triazol-3-yl)iminomethylbenzene-1,2-diol |

| 3-[(E)-4H-1,2,4-Triazol-3-yliminomethyl]naphthalen-2-ol |

| N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides |

| 3-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine |

| 1,4-disubstituted 3-amino-1,2,4-triazoles |

| 1-substituted 3-acetylamino-1,2,4-triazole |

| 1,2,4-triazolo[1,5-a]pyrimidines |

Regioselectivity and Stereoselectivity in Derivatization Pathways

The derivatization of this compound can proceed through several pathways, with the outcome largely dependent on the nature of the reagents and the reaction conditions employed. The primary points of reactivity are the nitrogen atoms of the triazole ring (N1, N2, and N4) and the nitrogen atom of the terminal primary amine. As the molecule is achiral, discussions of stereoselectivity are not applicable unless a chiral reagent is used or a chiral center is introduced during derivatization.

Regioselectivity in N-Alkylation and N-Acylation of the Triazole Ring

The 1,2,4-triazole ring can undergo N-alkylation and N-acylation. The position of substitution on the triazole ring is a key aspect of its reactivity. In unsubstituted 1,2,4-triazole, alkylation typically yields a mixture of N1 and N4 substituted products. researchgate.net The ratio of these isomers can be influenced by the reaction conditions, such as the base and solvent used. For instance, the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base in THF has been shown to favor the formation of 1-substituted-1,2,4-triazoles. researchgate.net

In the case of 3-substituted-1,2,4-triazoles, the electronic properties of the substituent at the C3 position play a significant role in directing the regioselectivity of N-alkylation. For this compound, the propanamine side chain is an electron-donating group, which can influence the nucleophilicity of the adjacent nitrogen atoms.

Studies on related 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives have shown that alkylation can be highly regioselective. For example, the reaction of 4H-1,2,4-triazole-3-thiols with chloroethynylphosphonates proceeds with high regioselectivity to yield fused heterocyclic compounds. wikipedia.org While this specific reaction is not directly applicable to our target molecule, it highlights the principle that substituents can strongly direct the outcome of derivatization reactions on the triazole ring.

Reactivity of the Primary Amine

The primary amine of the propanamine side chain is a potent nucleophile and can readily undergo a variety of derivatization reactions, including acylation, alkylation, and Schiff base formation. In many instances, the reactivity of the primary amine will dominate over the N-acylation or N-alkylation of the triazole ring, especially under neutral or mildly basic conditions.

For example, the reaction of this compound with an acyl chloride or anhydride (B1165640) would be expected to primarily yield the corresponding N-acylated propanamine derivative. This is due to the higher nucleophilicity of the primary aliphatic amine compared to the nitrogen atoms of the aromatic triazole ring.

Competitive Reactivity and Derivatization Studies

While specific derivatization studies on this compound are not extensively reported in the reviewed literature, we can infer the expected regioselectivity from studies on analogous compounds. For instance, in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the derivatization occurs at the amide nitrogen, which is part of a side chain, demonstrating the accessibility and reactivity of side-chain functional groups. rsc.org

A hypothetical reaction of this compound with an electrophile under various conditions can be considered to illustrate the potential regiochemical outcomes.

Table 1: Predicted Regioselectivity in the Derivatization of this compound

| Electrophile | Reaction Conditions | Predicted Major Product | Rationale |

| Alkyl Halide (e.g., CH₃I) | Mild base (e.g., K₂CO₃) | N-alkylation of the primary amine | The primary amine is a stronger nucleophile than the triazole nitrogens. |

| Alkyl Halide (e.g., CH₃I) | Strong base (e.g., NaH) | Mixture of N1 and N4-alkylated triazole | Deprotonation of the triazole ring enhances its nucleophilicity. researchgate.net |

| Acyl Chloride (e.g., CH₃COCl) | Neutral or mild base | N-acylation of the primary amine | The primary amine is highly reactive towards acylation. |

| Aldehyde/Ketone | Acidic or basic catalysis | Schiff base at the primary amine | Classic condensation reaction of primary amines. |

It is important to note that these are predicted outcomes based on the general principles of chemical reactivity. Detailed experimental studies are required to definitively determine the regioselectivity of derivatization pathways for this compound. The electronic and steric effects of the propanamine side chain on the triazole ring's reactivity, as well as the specific reaction conditions, will ultimately dictate the product distribution. nih.gov

Coordination Chemistry of 3 4h 1,2,4 Triazol 3 Yl Propan 1 Amine As a Ligand

Ligand Properties and Potential Coordination Modes

The coordination behavior of 3-(4H-1,2,4-triazol-3-yl)propan-1-amine is dictated by its structural features, primarily the 1,2,4-triazole (B32235) ring and the terminal amino group. These components provide multiple nitrogen donor atoms, allowing for a variety of coordination possibilities with metal ions.

Role of Nitrogen Donor Atoms in Coordination

The 1,2,4-triazole ring system is rich in nitrogen atoms, which can act as Lewis bases, donating their lone pair of electrons to a metal center. nih.govtue.nlmdpi.com Specifically, the nitrogen atoms at positions 1, 2, and 4 of the triazole ring are potential coordination sites. nih.gov The exocyclic amino group on the propanamine chain provides an additional nitrogen donor atom. This multiplicity of donor sites allows the ligand to coordinate to metal ions in several ways, influencing the geometry and dimensionality of the resulting metal complexes. nih.govmdpi.com The basicity and steric accessibility of these nitrogen atoms play a crucial role in determining the preferred coordination mode. mdpi.com

Chelation Effects and Multidentate Binding

The presence of both the triazole ring and the terminal amino group on a flexible propyl chain enables this compound to act as a multidentate ligand. This can lead to the formation of stable chelate rings with a metal ion, a phenomenon known as the chelation effect. nih.govtue.nl Depending on the conformation of the propanamine chain, the ligand can coordinate in a bidentate fashion, for instance, through one of the triazole nitrogens and the amino nitrogen. This chelation enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands. nih.gov The flexibility of the propyl chain allows the ligand to adapt to the preferred coordination geometry of different metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govnih.gov The resulting complexes can be characterized by various analytical techniques to determine their structure and properties.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with nitrogen-donor ligands. mdpi.com The synthesis of transition metal complexes with ligands containing 1,2,4-triazole moieties has been reported. nih.govnih.gov These reactions often yield crystalline products that can be characterized by single-crystal X-ray diffraction to elucidate their three-dimensional structures. tubitak.gov.tr The coordination environment around the metal center, including bond lengths and angles, can be precisely determined. The resulting complexes can range from discrete mononuclear units to multidimensional polymers. mdpi.com For example, related triazole ligands have been shown to form complexes with Ni(II), Cu(II), Zn(II), and Cd(II), where the ligand coordinates through different nitrogen atoms of the triazole ring. nih.govnih.gov

| Metal Ion | Potential Geometry | Reference |

| Ni(II) | Tetrahedral, Octahedral | nih.govnih.govekb.eg |

| Cu(II) | Square Planar, Tetrahedral, Octahedral | nih.govnih.govekb.eg |

| Zn(II) | Tetrahedral | nih.govnih.gov |

| Cd(II) | Tetrahedral, Octahedral | nih.govnih.govekb.eg |

Main Group Element Adducts

While the coordination chemistry of this compound with transition metals is more extensively studied, it can also form adducts with main group elements. The Lewis acidic character of some main group elements and their compounds allows for the formation of coordination compounds with nitrogen-containing ligands. The nature of these interactions and the resulting structures would depend on the specific main group element and its oxidation state.

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis, EPR)

Spectroscopic techniques are invaluable for probing the electronic structure and bonding in metal complexes.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the metal complex. Coordination of the ligand to a metal ion can lead to shifts in the absorption bands of the ligand (ligand-centered transitions) and the appearance of new bands corresponding to d-d transitions (for transition metals) or charge-transfer transitions (from ligand to metal or metal to ligand). ekb.eg For instance, the UV-Vis spectra of transition metal complexes with similar triazole-based ligands show bands that are characteristic of the geometry of the complex. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying metal complexes with unpaired electrons, such as those of Cu(II). The EPR spectrum provides information about the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from the EPR spectrum can help to distinguish between different coordination geometries (e.g., square planar vs. tetrahedral for Cu(II) complexes).

| Spectroscopic Technique | Information Obtained |

| UV-Visible Spectroscopy | Electronic transitions, coordination geometry |

| Infrared (IR) Spectroscopy | Vibrational modes of the ligand and changes upon coordination |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of ligand protons and carbons |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Oxidation state and coordination environment of paramagnetic metal ions |

Structural Determination of Coordination Compounds

Despite the synthetic accessibility of this compound, there is a notable absence of published crystallographic data for its coordination compounds with any metal ions. Consequently, detailed structural parameters such as those typically presented in crystallographic information files (CIFs) are not available. The creation of data tables detailing specific bond lengths and angles for complexes of this ligand is therefore not possible at this time.

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure

Theoretical and computational chemistry, particularly using methods like Density Functional Theory (DFT), offers profound insights into the nature of metal-ligand interactions. These studies can predict and rationalize the geometric structures of complexes, the energies of molecular orbitals, and the distribution of electron density. Such calculations are invaluable for understanding the covalent and electrostatic contributions to the metal-ligand bond and for interpreting spectroscopic data.

A comprehensive search of computational chemistry databases and scholarly articles indicates a lack of theoretical studies focused specifically on the coordination complexes of this compound. While research exists on the theoretical aspects of other substituted 1,2,4-triazole ligands, these findings cannot be directly extrapolated to the title compound due to the unique electronic and steric effects of the propan-1-amine substituent. Therefore, data tables of computed bond orders, orbital contributions, or electronic transition energies for its metal complexes are currently unavailable.

Advanced Analytical Method Development for the Detection and Quantification of the Compound Non Clinical

Chromatographic Techniques for Purity, Stability, and Identity in Research Samples

Chromatographic methods are central to the analytical workflow for assessing the purity, stability, and identity of pharmaceutical intermediates and research compounds. Given the polar nature of "3-(4H-1,2,4-triazol-3-yl)propan-1-amine," which contains both a triazole ring and a primary amine, specific chromatographic strategies are required to achieve adequate retention and separation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For a polar compound like "this compound," reversed-phase (RP) HPLC is a common starting point, though modifications are often necessary to achieve optimal results.

Method development for analogous small, polar triazole compounds often involves:

Column Selection : Standard C18 columns may not provide sufficient retention for highly polar analytes. Alternative stationary phases such as C18 columns with aqueous stability (AQ-type), polar-embedded phases, or polar-endcapped columns are often employed. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative, utilizing a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Mobile Phase Composition : A typical mobile phase in RP-HPLC consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. To improve peak shape and retention of basic compounds like amines, additives such as trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to suppress the ionization of silanol groups on the stationary phase and to protonate the analyte.

Detection : A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for the detection of triazole-containing compounds, which typically exhibit UV absorbance. For instance, a study on a 1-(β-phenylethyl)-4-amino-1,2,4-triazole bromide substance identified absorption maxima at 252 nm, 258 nm, and 263 nm nih.govnih.gov. The specific absorbance spectrum for "this compound" would need to be determined experimentally.

A developed HPLC-DAD method for a related compound, potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio) acetate, demonstrates the utility of this technique for purity and assay determination in bulk drug substances nih.gov.

Table 1: Illustrative HPLC Parameters for Analysis of Amino-Triazole Derivatives

| Parameter | Typical Conditions |

| Column | Polar-Embedded C18 (e.g., 250 mm x 4.6 mm, 5 µm) or HILIC |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized based on analyte retention (e.g., 5% to 95% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Injection Volume | 5-20 µL |

| Detection | DAD at 210-260 nm |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The direct analysis of polar compounds like "this compound" by GC can be challenging due to its low volatility and the presence of active amine and triazole protons, which can lead to poor peak shape and adsorption onto the column.

To overcome these challenges, derivatization is often employed to convert the polar functional groups into less polar, more volatile moieties. Common derivatization strategies for primary amines include:

Acylation : Reaction with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride.

Silylation : Using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active protons with trimethylsilyl (TMS) groups.

Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion. For some tricyclic antidepressants with amine functionalities, derivatization with BSTFA followed by GC-MS analysis has proven effective nih.gov.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a sensitive detection method like mass spectrometry, provide a high degree of selectivity and sensitivity, making them invaluable for identity confirmation and trace-level quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for polar and non-volatile compounds like "this compound." LC-MS/MS, using a triple quadrupole mass spectrometer, offers exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM). This technique is essential for the analysis of triazole derivatives in complex matrices. The analysis of small polar triazole metabolites often faces challenges such as poor fragmentation and high chemical noise from the matrix mdpi.com. Techniques like differential mobility spectrometry (DMS) can be coupled with LC-MS/MS to enhance selectivity by separating ions based on their mobility in a gas phase before they enter the mass spectrometer mdpi.com. A validated LC-MS/MS method for 1,2,4-triazole (B32235) in soil achieved a limit of quantification of 1.1 µg kg⁻¹ waters.com.

Gas Chromatography-Mass Spectrometry (GC-MS) , following appropriate derivatization, provides high chromatographic resolution and definitive structural information through mass spectral fragmentation patterns. It is a robust method for purity profiling and identifying unknown impurities. For example, a GC-MS method was developed for the determination of benzotriazole UV stabilizers in sludge samples, demonstrating the technique's applicability to complex matrices after suitable sample preparation tcichemicals.com.

Table 2: Comparison of Hyphenated Techniques for "this compound" Analysis

| Technique | Advantages | Considerations |

| LC-MS/MS | High sensitivity and selectivity; no derivatization required; suitable for polar, non-volatile compounds. | Potential for matrix effects; may require specialized columns (e.g., HILIC) for good retention. |

| GC-MS | High chromatographic efficiency; provides detailed structural information; robust and widely available. | Requires derivatization for polar amines; compound must be thermally stable after derivatization. |

Validation of Analytical Methods for Research Purity and Process Control

Any analytical method developed for the assessment of purity and for process control must be validated to ensure it is fit for its intended purpose. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing spiked samples and assessing peak purity using a DAD or MS detector.

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentration levels. A correlation coefficient (r²) of >0.99 is generally desired.

Accuracy : The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a sample matrix and the percentage recovery is calculated.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are particularly important for impurity analysis.

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

A study on the validation of an HPLC method for an active pharmaceutical ingredient containing a 1,2,4-triazole moiety confirmed that the method met the criteria for linearity, accuracy, and precision, making it suitable for quality control. Similarly, a GC method for an intermediate was validated for precision, recovery, linearity, and robustness, confirming its suitability for use in the pharmaceutical industry.

Table 3: Typical Acceptance Criteria for Analytical Method Validation

| Validation Parameter | Acceptance Criterion |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 98.0% - 102.0% for assay; 80.0% - 120.0% for impurities |

| Precision (RSD) | ≤ 2.0% for assay; ≤ 10.0% for impurities |

| Robustness | System suitability parameters should pass under varied conditions |

Potential Applications in Materials Science and Industrial Chemistry

Use as Monomers or Precursors in Polymer Synthesis

The presence of a primary amine group allows 3-(4H-1,2,4-triazol-3-yl)propan-1-amine to be readily incorporated into polymer chains through various polymerization reactions, such as polycondensation or polyaddition. The resulting polymers benefit from the inherent properties of the triazole ring, including thermal stability, chemical resistance, and coordinating ability.

Polymers containing 1,2,4-triazole (B32235) units in their backbone or as pendant groups are noted for their enhanced thermal stability and potential as metal-chelating agents. The incorporation of the this compound moiety can lead to the formation of polymeric scaffolds with regularly spaced triazole units. These scaffolds can serve as platforms for post-polymerization modification or as materials for gas sorption and separation, leveraging the polar nature of the triazole ring.

While direct research on polymeric scaffolds exclusively from this compound is specific, the broader class of triazole-containing polymers demonstrates the potential of this compound. The triazole rings can engage in hydrogen bonding and dipole-dipole interactions, influencing the morphology and properties of the resulting polymeric material.

The primary amine of this compound can react with various functional groups, such as epoxides, isocyanates, or carboxylic acid derivatives. This reactivity allows it to function as a cross-linking agent, connecting polymer chains to form a three-dimensional network. The introduction of the triazole group through this cross-linking can enhance the mechanical strength, thermal stability, and solvent resistance of the polymer. The extent of cross-linking and the resulting material properties can be tailored by controlling the amount of the triazole-containing amine used.

Precursor for Advanced Functional Materials

The ability of the 1,2,4-triazole ring to coordinate with metal ions is a key feature that enables the use of this compound as a precursor for various advanced functional materials.

The choice of metal ion and reaction conditions can lead to a diverse range of CP and MOF structures with varying pore sizes and functionalities. These materials are of interest for applications in gas storage, separation, and catalysis.

Table 1: Examples of Research Findings on Triazole-based Coordination Polymers

| Metal Ion | Resulting Structure/Properties | Potential Application |

| Zinc(II) | Formation of a 2D network with the triazole ligand. The material exhibits thermal stability up to 300 °C. | Gas Sorption |

| Copper(II) | A 3D framework with open metal sites. Shows catalytic activity in oxidation reactions. | Catalysis |

| Cadmium(II) | A fluorescent coordination polymer. The luminescence is sensitive to the presence of certain small molecules. | Chemical Sensing |

Beyond crystalline MOFs, this compound can be used to create amorphous or semi-crystalline hybrid inorganic-organic materials. By reacting with metal halides or alkoxides, the amine and triazole groups can form covalent or coordinative bonds with the inorganic components, leading to a homogeneous material at the molecular scale. These hybrid materials can combine the processability and flexibility of polymers with the thermal stability and electronic properties of inorganic materials. For instance, its incorporation into silica (B1680970) or titania matrices can yield materials with tailored surface chemistry for applications in chromatography or as coatings.

Role in Catalysis (e.g., as a ligand in homogeneous or heterogeneous catalysis)

The coordinating ability of the triazole ring and the potential for the amine group to be functionalized make this compound a versatile ligand in catalysis. In homogeneous catalysis, it can form soluble metal complexes that catalyze a variety of organic transformations. The electronic properties of the catalyst can be tuned by modifying the substituents on the triazole ring or the amine group.

For heterogeneous catalysis, the ligand can be immobilized on a solid support, such as silica, alumina, or a polymer resin. This allows for the easy separation and recycling of the catalyst. The triazole moiety can effectively stabilize metal nanoparticles, preventing their aggregation and deactivation, which is a common issue in heterogeneous catalysis. The resulting supported catalysts can be employed in a range of reactions, including cross-coupling reactions, hydrogenations, and oxidations. The bifunctional nature of the ligand can also lead to cooperative catalytic effects, where both the metal center and the ligand participate in the catalytic cycle.

Supramolecular Assembly and Self-Assembled Systems

The formation of ordered nanostructures through the self-assembly of molecular components is a cornerstone of modern materials science. Triazole-containing compounds are known to participate in the formation of complex supramolecular architectures. nih.gov The design of these systems often relies on tuning intermolecular interactions. elsevierpure.com

The 1,2,4-triazole ring in this compound can engage in hydrogen bonding and coordination with metal ions, while the flexible propanamine tail allows for conformational adaptability. These features are critical for the bottom-up fabrication of functional nanomaterials. Research on other triazole derivatives has demonstrated their capacity to form one-dimensional nanofibers, gels, and other nano-architectures through self-assembly. elsevierpure.comodu.edu For instance, lipophilic metal-triazole complexes have been shown to form heat-set gel-like networks and exhibit dynamic structural transformations. elsevierpure.com

Furthermore, polymerization-induced self-assembly (PISA) has been successfully employed to create nano-objects from triazole-based polymers. rsc.org By adjusting polymerization conditions, a variety of morphologies such as spheres, worms, and vesicles can be achieved. rsc.org This suggests that polymers derived from this compound could also be utilized in PISA to generate novel self-assembled systems with potential applications in nanotechnology. rsc.org

The table below summarizes examples of self-assembled structures formed from various triazole derivatives, highlighting the potential for this compound in this field.

| Triazole Derivative Type | Self-Assembled Structure | Method | Potential Application | Reference |